molecular formula C26H27N3O3S2 B12007992 Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 351516-96-6

Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12007992
CAS No.: 351516-96-6
M. Wt: 493.6 g/mol
InChI Key: UJYHZMNWTKFCRW-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (molecular formula: C₂₆H₂₇N₃O₃S₂, molecular weight: 493.6 g/mol) is a thiazolo[3,2-a]pyrimidine derivative characterized by two key substituents: a 4-(dimethylamino)benzylidene group at position 2 and a 4-(methylthio)phenyl group at position 5 . Thiazolo[3,2-a]pyrimidines are heterocyclic systems of interest due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

351516-96-6

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H27N3O3S2/c1-6-32-25(31)22-16(2)27-26-29(23(22)18-9-13-20(33-5)14-10-18)24(30)21(34-26)15-17-7-11-19(12-8-17)28(3)4/h7-15,23H,6H2,1-5H3/b21-15+

InChI Key

UJYHZMNWTKFCRW-RCCKNPSSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with a thiazole derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with ethyl acetoacetate and a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit various biological activities:

  • Antimicrobial Properties : Compounds in the thiazolo[3,2-a]pyrimidine class have shown significant antimicrobial activity against a range of bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
  • Anticancer Activity : Similar thiazolopyrimidine derivatives have been reported to possess anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways .
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Antimicrobial Activity Study

A study evaluated the efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using an agar diffusion method. Results showed significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anticancer Mechanism Exploration

Another study focused on the mechanism of action of similar thiazolopyrimidine derivatives in cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through caspase activation and modulation of the cell cycle .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Isopropyl 2-thiazolopyrimidine-6-carboxylateSimilar thiazolopyrimidine coreAntimicrobial and anticancer properties
4-Amino-thiazolo[3,2-a]pyrimidinesContains amino groupsAnti-inflammatory effects
1-Methylthio-substituted pyrimidinesMethylthio group presentAntimicrobial activity

This table highlights the unique structural features of this compound while also demonstrating similar biological activities that make it relevant in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2: 4-(Dimethylamino)benzylidene; 5: 4-(Methylthio)phenyl C₂₆H₂₇N₃O₃S₂ 493.6 High electron density due to dimethylamino (electron-donating) and methylthio (moderate electron-withdrawing) groups. Potential for hydrogen bonding via carbonyl and dimethylamino groups.
11a 2: 2,4,6-Trimethylbenzylidene; 6: Cyano C₂₀H₁₀N₄O₃S 386.4 Trimethyl groups enhance hydrophobicity; cyano group at position 6 increases polarity. Lower molecular weight correlates with reduced steric hindrance.
Ethyl 5-(4-Bromophenyl) analogue 5: 4-Bromophenyl C₁₇H₁₅BrN₂O₃S 407.3 Bromine substituent increases molecular weight and halogen bonding potential. Likely enhanced crystallinity due to bromine’s polarizability.
Compound 12 Fused quinazoline-pyrimidine core; 3: Cyano C₁₇H₁₀N₄O₃ 318.3 Planar fused ring system with cyano group; reduced solubility due to rigidity.
Mannich Base 9e 2: Morpholinomethyl; 5: 2-Chlorophenyl C₂₃H₂₃ClN₄O₄S 499.0 Mannich base modification enhances solubility and antimicrobial activity. Morpholine moiety facilitates hydrogen bonding.
Trimethoxybenzylidene Derivative 2: 2,4,6-Trimethoxybenzylidene C₂₈H₂₈N₂O₆S 520.6 Methoxy groups improve crystallinity and π-π stacking. Puckered pyrimidine ring (flattened boat conformation) observed in crystal structures.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The trimethoxybenzylidene derivative exhibits a puckered pyrimidine ring (deviation: 0.224 Å from plane) and C–H···O hydrogen bonds forming chains along the c-axis . Target Compound: The dimethylamino group may engage in hydrogen bonding, while the methylthio group could contribute to hydrophobic interactions.

Biological Activity

Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural features contribute to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound contains a thiazolo[3,2-a]pyrimidine core, characterized by a fused thiazole and pyrimidine ring system. The molecular formula is C26H27N3O3SC_{26}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 493.6 g/mol. The presence of various functional groups such as dimethylamino and methylthio enhances its chemical reactivity and potential biological activity.

Biological Activities

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit various biological activities. Below is a summary of notable activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, indicating potential for use as antibacterial agents.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory responses, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Isopropyl 2-thiazolopyrimidine-6-carboxylateSimilar thiazolopyrimidine coreAntimicrobial and anticancer properties
4-Amino-thiazolo[3,2-a]pyrimidinesContains amino groupsAnti-inflammatory effects
1-Methylthio-substituted pyrimidinesMethylthio group presentAntimicrobial activity

These compounds highlight the unique structural features of this compound while also demonstrating similar biological activities relevant in medicinal chemistry.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could act similarly.
  • Antimicrobial Activity : In vitro testing revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Mechanisms : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in cell culture models, pointing towards a possible therapeutic application in chronic inflammatory conditions.

Q & A

Q. Characterization methods :

  • NMR (1H/13C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and thioether (C-S) .

[Advanced] How can researchers resolve contradictions in NMR or crystallographic data during structural validation?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

  • 2D NMR (e.g., NOESY or HSQC) to confirm spatial correlations and resolve stereochemical ambiguities.
  • High-resolution X-ray crystallography to refine electron density maps, particularly for flexible substituents like the benzylidene group .
  • Temperature-dependent NMR to identify temperature-sensitive conformational changes .

[Advanced] What advanced techniques are used to analyze crystal packing and non-covalent interactions?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using crystallographic data .
  • Graph set analysis : Classifies hydrogen-bonding patterns (e.g., C—H···O bifurcated bonds) into motifs like chains or rings .
  • Cremer-Pople parameters : Quantify pyrimidine ring puckering (e.g., flattened boat conformation) and correlate with reactivity .

[Basic] How do substituents at the 2- and 5-positions influence biological activity?

Answer:

  • 2-position (benzylidene group) : Electron-donating groups (e.g., dimethylamino) enhance solubility and receptor binding via charge-transfer interactions.
  • 5-position (methylthiophenyl) : Hydrophobic substituents improve membrane permeability and selectivity for enzyme active sites .
    Methodology :
  • Molecular docking to predict binding modes with targets like protein kinases.
  • Surface plasmon resonance (SPR) to measure binding kinetics .

[Advanced] What computational strategies predict binding affinity, and how are they validated experimentally?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions under physiological conditions (e.g., solvation effects).
  • Validation : Compare computational results with enzyme inhibition assays (IC50 values) or isothermal titration calorimetry (ITC) for thermodynamic data .

[Advanced] How can reaction conditions minimize byproducts during thiazolo[3,2-a]pyrimidine synthesis?

Answer:

  • Controlled stoichiometry : Limit excess reagents (e.g., benzaldehyde derivatives) to prevent over-condensation.
  • Catalyst optimization : Use palladium or copper catalysts to enhance regioselectivity .
  • In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .

[Basic] What solvents and catalysts improve regioselectivity in thiazolo[3,2-a]pyrimidine ring formation?

Answer:

  • Solvents : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
  • Catalysts : Sodium acetate in acetic acid promotes cyclization, while Lewis acids (e.g., ZnCl2) enhance electrophilic substitution .

[Advanced] How does pyrimidine ring puckering affect intermolecular interactions?

Answer:
Puckering (e.g., flattened boat conformation) influences:

  • Hydrogen-bonding capacity : Deviations from planarity alter H-bond donor/acceptor accessibility.
  • Crystal packing : Non-planar rings create voids for solvent molecules or co-crystallized ligands .
    Analysis : Use X-ray crystallography to measure dihedral angles and Morse potential energy calculations to assess strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.